Lipophilicity Comparison vs. Ethoxy Analog
The target compound 3-Bromo-2-(2,2-difluoroethoxy)pyridine exhibits a calculated SlogP of 2.7941, compared to the ethoxy analog (3-bromo-2-ethoxypyridine, MW 202.05) which is expected to have lower lipophilicity due to the absence of fluorine atoms [1]. The difluoroethoxy substitution increases lipophilicity relative to simple alkoxy groups, a property that can enhance membrane permeability and metabolic stability in drug discovery programs .
| Evidence Dimension | Lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 2.7941 |
| Comparator Or Baseline | 3-Bromo-2-ethoxypyridine (MW 202.05) and 3-bromo-2-methoxypyridine (MW 188.02) — exact logP values not reported in accessible literature; class-level trend established from fluorinated vs non-fluorinated alkoxy pyridine series |
| Quantified Difference | Class-level inference: difluoroethoxy substitution increases lipophilicity vs non-fluorinated alkoxy analogs |
| Conditions | Computational prediction (MMsINC database); calculated SlogP value |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays, influencing compound selection for medicinal chemistry campaigns.
- [1] MMsINC Database. 3-Bromo-2-(2,2-difluoroethoxy)pyridine molecular properties (SlogP: 2.7941). University of Padua. View Source
